1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one is a complex organic compound that features a phenyl ring substituted with a hydroxy group, a triazole moiety, and a thioether linkage
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one typically involves multiple steps:
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Synthetic Routes
Step 1: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxy group.
Step 2: Introduction of the triazole moiety is achieved through a cyclization reaction involving appropriate precursors.
Step 3: The final step involves the formation of the thioether linkage, connecting the triazole moiety to the phenyl ring.
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Reaction Conditions
- The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent oxidation.
- Common solvents include acetone and anhydrous potassium carbonate, which facilitate the reactions.
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Industrial Production Methods
- Industrial synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
- Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one undergoes various chemical reactions:
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Oxidation
- The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction
- The compound can undergo reduction reactions, particularly at the triazole moiety, using reducing agents like sodium borohydride.
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Substitution
- The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
- Typical reagents include halogens and sulfonyl chlorides.
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Major Products
- Oxidation of the hydroxy group leads to the formation of corresponding ketones or aldehydes.
- Reduction of the triazole moiety results in the formation of dihydrotriazole derivatives .
Scientific Research Applications
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one has diverse applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Serves as a precursor in the development of novel materials with unique properties.
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Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
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Industry
- Utilized in the development of specialty chemicals and advanced materials.
- Employed in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one involves:
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Molecular Targets
- The compound targets specific enzymes and receptors, modulating their activity.
- It interacts with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
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Pathways Involved
- The compound influences metabolic pathways, potentially leading to the inhibition of key enzymes.
- It may also affect signal transduction pathways, altering cellular responses and functions .
Comparison with Similar Compounds
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one can be compared with other similar compounds:
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Similar Compounds
1-(4-Hydroxy-3-(methylthio)phenyl)ethan-1-one: Lacks the triazole moiety, resulting in different chemical properties and reactivity.
1-(4-Hydroxy-3-(triazolyl)phenyl)ethan-1-one: Contains the triazole moiety but lacks the thioether linkage, affecting its biological activity.
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Uniqueness
- The presence of both the triazole moiety and the thioether linkage in this compound imparts unique chemical and biological properties.
- This compound exhibits a distinct combination of reactivity and potential therapeutic applications, setting it apart from similar molecules .
Properties
IUPAC Name |
1-[4-hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17)10(5-9)6-18-12-14-13-7-15(12)2/h3-5,7,17H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPAQUXBBRWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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